molecular formula C11H9F3N2O B176387 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-25-6

5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No. B176387
M. Wt: 242.2 g/mol
InChI Key: YOHTWWBAMZHHLC-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, also known as TFMPP, is a synthetic molecule commonly used in scientific research. It is a member of the pyrazol-4-ol family and is structurally similar to the neurotransmitter serotonin. TFMPP has been used extensively in laboratory experiments to study the effects of serotonin receptor agonists and antagonists.

Scientific Research Applications

Synthesis of Heterocycles and Dyes

  • The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which are closely related to the mentioned compound, serves as a privileged scaffold in the synthesis of a wide range of heterocyclic compounds. These compounds are useful in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and various dyes, demonstrating their versatility in organic synthesis (Gomaa & Ali, 2020).

Anti-inflammatory and Antibacterial Agents

  • Trifluoromethylpyrazoles, to which the mentioned compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the position of the trifluoromethyl group on the pyrazole nucleus, highlighting the importance of structural nuances in medicinal chemistry applications (Kaur, Kumar, & Gupta, 2015).

Organometallic Chemistry

  • Complexes containing hydridotris(pyrazolyl)borates of Group 5 metals, including vanadium, niobium, and tantalum, have been studied for their organometallic chemistry. These studies aim to model interactions in metalloproteins and explore novel organometallic reactions, indicating the potential of pyrazole derivatives in bioinorganic chemistry (Etienne, 1996).

Cytochrome P450 Inhibition

  • Pyrazole derivatives have been evaluated as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This research underlines the significance of pyrazole-based compounds in the development of drug-drug interaction models and their potential use in pharmacokinetics (Khojasteh et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

  • The BODIPY platform, which can be synthesized from pyrazole-based intermediates, has been identified as a tunable tool for organic light-emitting diodes (OLEDs). This application demonstrates the role of pyrazole derivatives in the development of optoelectronic materials, showcasing their potential in technology and device fabrication (Squeo & Pasini, 2020).

properties

IUPAC Name

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHTWWBAMZHHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356176
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

CAS RN

119868-25-6
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119868-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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